molecular formula C27H28O12 B12286559 Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl--D-glucopyranuronate

Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl--D-glucopyranuronate

Cat. No.: B12286559
M. Wt: 544.5 g/mol
InChI Key: GSTDLQNCIWASGN-UHFFFAOYSA-N
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Description

Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl–D-glucopyranuronate is a complex organic compound that belongs to the class of glucopyranuronates This compound is characterized by the presence of a benzyloxycarbonyl group attached to a phenyl ring, which is further linked to a glucopyranuronate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl–D-glucopyranuronate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the hydroxyl groups of D-glucopyranuronate using acetyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as crystallization and chromatography to ensure the desired quality of the compound .

Mechanism of Action

The mechanism of action of Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl–D-glucopyranuronate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can undergo hydrolysis to release the active phenyl derivative, which can then participate in various biochemical pathways. The glucopyranuronate moiety may also play a role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-((2-Benzyloxycarbonyl)phenyl)-2,3,4-tri-O-acetyl–D-glucopyranoside
  • Methyl 1-((2-Benzyloxycarbonyl)phenyl)-2,3,4-tri-O-acetyl–D-galactopyranuronate

Uniqueness

Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl–D-glucopyranuronate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C27H28O12

Molecular Weight

544.5 g/mol

IUPAC Name

methyl 3,4,5-triacetyloxy-6-(2-phenylmethoxycarbonylphenoxy)oxane-2-carboxylate

InChI

InChI=1S/C27H28O12/c1-15(28)35-21-22(36-16(2)29)24(37-17(3)30)27(39-23(21)26(32)33-4)38-20-13-9-8-12-19(20)25(31)34-14-18-10-6-5-7-11-18/h5-13,21-24,27H,14H2,1-4H3

InChI Key

GSTDLQNCIWASGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3)C(=O)OC)OC(=O)C

Origin of Product

United States

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